Filbertone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Filbertone can be synthesized through various methods. One common approach involves the reaction of 5-methyl-2-hexanone with formaldehyde in the presence of a base to yield (2E)-5-methyl-2-hepten-4-one . Another method includes the use of Lawesson’s reagent to detect this compound in hazelnut oil .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from hazelnut oil using techniques such as steam distillation combined with extraction (SDE), solid-phase microextraction (SPME), ultrasonically assisted solid-phase extraction (UASPE), and supercritical fluid extraction (SFE) .
Chemical Reactions Analysis
Types of Reactions: Filbertone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Major Products: The major products formed from these reactions include corresponding alcohols, ketones, and substituted derivatives .
Scientific Research Applications
Filbertone has been extensively studied for its potential health benefits and applications in various fields:
Mechanism of Action
Filbertone exerts its effects through various molecular pathways:
Thermogenesis: It upregulates thermogenic genes such as uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor alpha (PPARα).
Lipid Metabolism: this compound enhances fatty acid degradation and oxidative phosphorylation, reducing intracellular lipid accumulation.
Inflammation: It inhibits microglia-mediated inflammatory responses by suppressing the MAPK and NF-κB pathways.
Comparison with Similar Compounds
Filbertone is unique due to its specific flavor profile and health benefits. Similar compounds include:
(E)-2-hexenal: Another flavor compound with a green, leafy aroma.
(E)-2-octenal: Known for its fatty, citrusy odor.
(E)-2-decenal: Exhibits a strong, waxy, citrus scent.
Compared to these compounds, this compound stands out for its nutty aroma and potential health benefits, particularly in regulating lipid metabolism and reducing inflammation .
Properties
CAS No. |
122440-59-9 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
(E,5S)-5-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+/t7-/m0/s1 |
InChI Key |
ARJWAURHQDJJAC-KNIZRNDPSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)/C=C/C |
SMILES |
CCC(C)C(=O)C=CC |
Canonical SMILES |
CCC(C)C(=O)C=CC |
Synonyms |
(E)-5-methylhept-2-en-4-one 5-methylhept-2-en-4-one filbertone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.